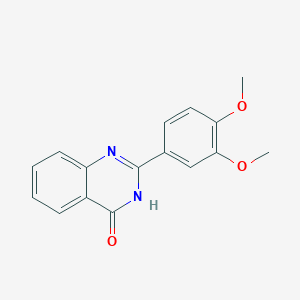
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one, also known as DMQ, is a heterocyclic compound that has been extensively studied for its pharmacological properties. DMQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one is not fully understood, but several studies have suggested that it acts by inhibiting various signaling pathways that are involved in inflammation, tumor growth, and viral replication. 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been shown to inhibit the activity of several enzymes that are involved in these pathways, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been found to exhibit several biochemical and physiological effects. 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of many inflammatory diseases. 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has also been found to induce apoptosis, or programmed cell death, in tumor cells, which could explain its anti-tumor effects. In addition, 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been shown to inhibit viral replication by interfering with the viral life cycle.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its pharmacological properties. 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has also been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further preclinical studies. However, 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has several limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been found to exhibit poor bioavailability, which could limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. In addition, further studies are needed to investigate its potential as a treatment for viral infections, such as HIV and hepatitis C. Finally, future studies should focus on improving the bioavailability of 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one, which could enhance its effectiveness in vivo.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been extensively studied for its pharmacological properties, and several studies have reported its potential therapeutic applications. 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been found to exhibit anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has also been shown to exhibit anti-tumor effects, and it has been suggested that it could be used as a potential chemotherapeutic agent. In addition, 2-(3,4-dimethoxyphenyl)-1H-quinazolin-4-one has been found to exhibit anti-viral effects, and it has been suggested that it could be used as a potential treatment for viral infections such as HIV and hepatitis C.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-8-7-10(9-14(13)21-2)15-17-12-6-4-3-5-11(12)16(19)18-15/h3-9H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYGERCWCIKOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2591996.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591998.png)
![4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2591999.png)
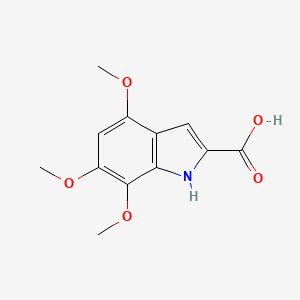

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2592003.png)
![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2592005.png)
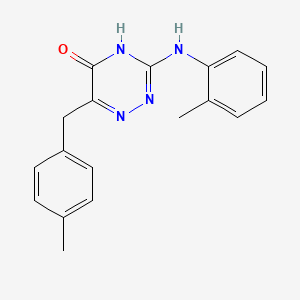
![ethyl 2-[(2-methoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592007.png)
![[1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2592008.png)
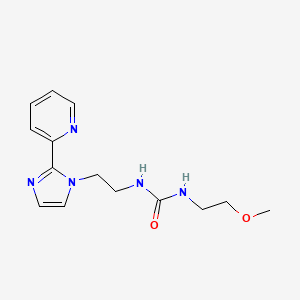
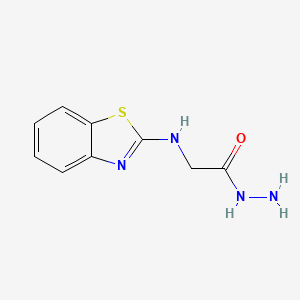
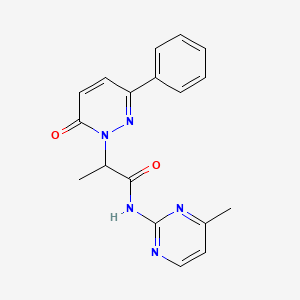
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2592019.png)